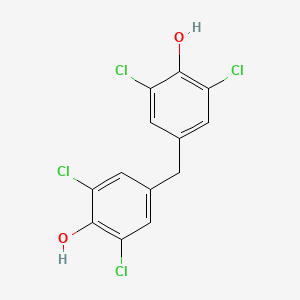

Tetrachloro-BPF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrachloro-BPF is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes multiple chlorine atoms and a hydroxyl group, making it a versatile compound in both synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrachloro-BPF typically involves the chlorination of phenolic compounds. One common method is the reaction of 2,6-dichlorophenol with formaldehyde and hydrochloric acid under controlled conditions. This reaction yields the desired compound through a series of electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrachloro-BPF undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form less chlorinated phenols.

Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

Oxidation: Formation of dichloroquinones.

Reduction: Formation of less chlorinated phenols.

Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

Tetrachloro-BPF has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.

Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetrachloro-BPF involves its interaction with cellular components. The compound can disrupt cellular processes by interacting with proteins and enzymes, leading to oxidative stress and cell death. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

2,6-Dichlorophenol: A simpler compound with similar chlorination but lacking the additional hydroxyl group and phenylmethyl substitution.

Dichlorophenolindophenol: A related compound used as a redox dye in various biochemical assays.

Uniqueness

Tetrachloro-BPF is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and hydroxyl group make it a versatile compound with a wide range of applications.

Biological Activity

Tetrachloro-Bisphenol F (TCBPF), a chlorinated derivative of Bisphenol F, has garnered attention due to its significant biological activity, particularly as an endocrine disruptor. This article explores the compound's interactions with biological systems, its effects on reproductive health, and relevant case studies that highlight its impact.

Tetrachloro-Bisphenol F is characterized by its increased chlorination compared to other bisphenols, which enhances its stability and hydrophobicity. Its chemical structure allows it to interact with various biological receptors, leading to altered physiological responses.

| Property | Value |

|---|---|

| Chemical Formula | C12H6Cl4O2 |

| Molecular Weight | 325.98 g/mol |

| Chlorination Level | Tetra-chlorinated |

Research indicates that TCBPF can bind to estrogen receptors, causing disruptions in hormonal balance. This binding alters gene expression related to reproductive health and can lead to various developmental issues. The specific mechanisms through which TCBPF exerts its effects include:

- Estrogenic Activity : TCBPF mimics estrogen, leading to increased estrogenic signaling.

- Anti-Androgenic Effects : It may inhibit androgen receptor signaling, affecting testosterone levels and reproductive function.

- Oxidative Stress : TCBPF exposure has been linked to increased oxidative stress in cells, impacting mitochondrial function and overall cellular health .

Reproductive Health

Studies have shown that TCBPF exposure can lead to detrimental effects on reproductive health in both humans and wildlife. Key findings include:

- Altered Testosterone Levels : Exposure has been associated with reduced testosterone production, impacting male fertility.

- Developmental Issues : Animal studies suggest that prenatal exposure can result in developmental abnormalities in offspring, including impaired reproductive organ development .

Case Studies

-

Impact on Sperm Quality :

A study assessed the effects of TCBPF on bovine sperm motility and viability. Results indicated that TCBPF exposure significantly decreased sperm motility compared to controls, suggesting a direct impact on male gamete function . -

Cell Line Studies :

Research involving MCF-7 breast cancer cells demonstrated that low concentrations of TCBPF could induce cell proliferation through estrogen receptor-mediated pathways. This highlights the potential for TCBPF to contribute to hormone-related cancers .

Environmental Persistence and Bioaccumulation

TCBPF is classified as a persistent organic pollutant (POP), which raises concerns about its long-term environmental impact. Its stability allows for bioaccumulation in the food chain, posing risks not only to wildlife but also to human health through dietary exposure .

Properties

IUPAC Name |

2,6-dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFDRXSVRSCMMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)CC2=CC(=C(C(=C2)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.